Octyl hexadecylcarbamate
Description
Octyl hexadecylcarbamate is a synthetic carbamate derivative characterized by an octyl (C₈H₁₇) and a hexadecyl (C₁₆H₃₃) group linked via a carbamate (O-C-O-NH-) functional group. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable properties.
Properties
CAS No. |
617689-10-8 |
|---|---|
Molecular Formula |
C25H51NO2 |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
octyl N-hexadecylcarbamate |
InChI |
InChI=1S/C25H51NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-26-25(27)28-24-22-20-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27) |
InChI Key |
LRCYLYDHGISYQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl hexadecylcarbamate can be synthesized through the reaction of octyl alcohol and hexadecyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction can be represented as follows:
C8H17OH + C16H33NCO → C25H51NO2 + CO2
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow processes. These processes ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octyl hexadecylcarbamate can undergo hydrolysis in the presence of water, leading to the formation of octyl alcohol and hexadecylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like
Comparison with Similar Compounds
Functional Group and Stability
- Octyl Hexadecylcarbamate (Carbamate) : The carbamate group imparts resistance to hydrolysis compared to esters, making it suitable for sustained-release formulations or coatings .
- Octyl Acetate (Ester) : Contains an ester (O-C-O-) group, commonly used in fragrances and flavors due to volatility and rapid degradation .
- 1,2-Benzenedicarboxylic Acid, Di-C6-10 Alkyl Phthalates (Phthalate Ester) : Used as plasticizers but criticized for endocrine-disrupting effects; carbamates may offer safer alternatives in polymer applications .
Physicochemical Properties
*Hypothetical data inferred from carbamate analogs.
Market and Industrial Relevance
- Octyl Hexanoate (Ester): Used in cosmetics and lubricants, with manufacturing trends emphasizing scalability . Carbamates may occupy niche markets due to specialized stability requirements.
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